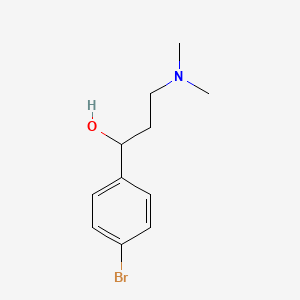
4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry Applications
- A study developed a new sensitive derivatization reagent for liquid chromatographic separation of hydroxyl compounds, indicating the utility of dimethylamino-substituted compounds in enhancing detection sensitivity in chromatography (Goto et al., 1981).
Photophysics and Photochemistry
- Research on 4-(Dimethylamino)benzonitrile, a compound with structural similarities, explored its charge-transfer dynamics using ultraviolet femtosecond stimulated Raman spectroscopy, highlighting the intricate processes in photoinduced charge transfer that might relate to the study of similar compounds (Rhinehart et al., 2012).
Material Science and Optoelectronics
- A study on triphenylamine-based derivatives with dimethylamino substituents, including their synthesis, characterization, and application in optoelectronic devices, underscores the potential of dimethylamino-substituted compounds in the development of electrochromic and electrofluorochromic devices (Wu et al., 2019).
Solar Energy Applications
- Research into tetraphenylethylene-based hole transport materials for perovskite solar cells examined the impact of substituting methoxy groups with N,N-dimethylamino groups. This study shows how such modifications can influence photovoltaic performance, providing insights into the design of more efficient solar energy devices (Wu et al., 2016).
Biochemical Research
- In the field of gene transfection, a study demonstrated that incorporating hydrophobic hyperbranched polymer cores with Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) significantly enhances gene transfection efficiency. This suggests the role of dimethylamino groups in improving non-viral vector performance for gene delivery (Yu et al., 2012).
特性
IUPAC Name |
4-(dimethylamino)-2-(2-methoxyanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)13-8-9-17-15(11(13)10-16)18-12-6-4-5-7-14(12)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXRKQXZQQHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)

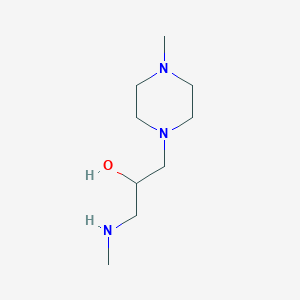
![4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide](/img/structure/B2713982.png)
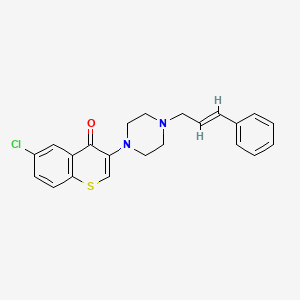
![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
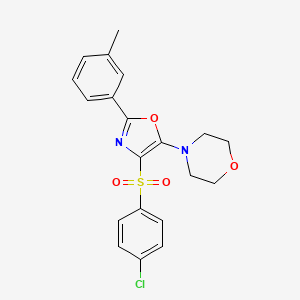
![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)

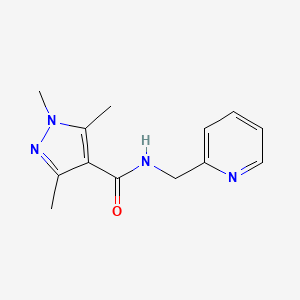

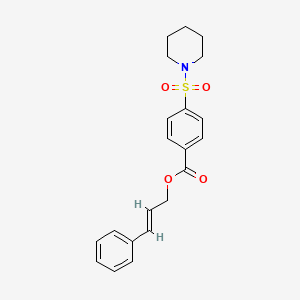
![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)
